An In-depth Technical Guide to the Physical Properties of 1-Cyclopropyl-2-methoxyethanamine
An In-depth Technical Guide to the Physical Properties of 1-Cyclopropyl-2-methoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 1-cyclopropyl-2-methoxyethanamine, a chiral amine of significant interest in pharmaceutical development. As a key intermediate in the synthesis of various drug candidates, a thorough understanding of its physicochemical characteristics is paramount for process optimization, formulation development, and quality control. This document synthesizes available data with established scientific principles to offer a practical and in-depth resource.
Introduction: The Significance of 1-Cyclopropyl-2-methoxyethanamine
1-Cyclopropyl-2-methoxyethanamine, particularly its (S)-enantiomer, is a crucial building block in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists.[1] These antagonists are under investigation for the treatment of stress-related disorders such as anxiety and depression. The unique structural combination of a cyclopropyl ring, a primary amine, and a methoxyethyl group imparts specific properties that are critical for its role in asymmetric synthesis and its ultimate incorporation into a final active pharmaceutical ingredient (API). Understanding the physical properties of this intermediate is therefore not merely an academic exercise but a fundamental necessity for efficient and controlled drug development processes.
Molecular Structure and Core Identifiers
A foundational understanding of a molecule begins with its structure and fundamental identifiers.
Figure 1: Molecular structure of 1-cyclopropyl-2-methoxyethanamine.
Table 1: Core Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-cyclopropyl-2-methoxyethanamine | - |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number (Hydrochloride) | 1095431-18-7 | [2][3] |
| CAS Number ((S)-enantiomer) | 1173690-15-7 | - |
| Molecular Formula (HCl Salt) | C₆H₁₄ClNO | [3] |
| Molecular Weight (HCl Salt) | 151.63 g/mol | [3] |
Physicochemical Properties: A Detailed Examination
Table 2: Summary of Physical Properties
| Physical Property | Value | Method of Determination/Prediction |
| Appearance | Colorless liquid (predicted) | Based on similar small amines. |
| Boiling Point | Estimated: 140-160 °C | Based on related structures like 2-methoxyethylamine (95 °C) and the addition of a cyclopropyl group.[4] |
| Melting Point (HCl Salt) | No experimental data found. Predicted to be a crystalline solid. | - |
| Density | Estimated: 0.9 - 1.0 g/cm³ at 20 °C | Based on the density of related amines. |
| Solubility | Miscible with water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexanes). | "Like dissolves like" principle. |
Boiling Point: Rationale and Determination
Predicted Boiling Point: The boiling point of 1-cyclopropyl-2-methoxyethanamine is estimated to be in the range of 140-160 °C at atmospheric pressure. This estimation is based on the boiling point of the structurally related 2-methoxyethylamine (95 °C) and considers the increase in molecular weight and van der Waals forces due to the presence of the cyclopropyl group.[4]
Experimental Determination: The standard method for determining the boiling point of a liquid is distillation.
Figure 2: Workflow for Boiling Point Determination.
The choice of this experimental setup is based on its ability to provide a clear and reproducible measurement of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The inclusion of boiling chips is crucial to prevent bumping and ensure smooth boiling, leading to a more accurate reading.
Solubility Profile: Guiding Principles and Experimental Approach
Predicted Solubility: As a primary amine with a methoxy group, 1-cyclopropyl-2-methoxyethanamine is expected to be a polar molecule. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. Therefore, it is predicted to be miscible with water and polar organic solvents like methanol and ethanol. Its solubility is expected to decrease in less polar solvents and to be low in nonpolar solvents such as hexanes, following the "like dissolves like" principle.
Experimental Protocol for Solubility Determination:
A qualitative and semi-quantitative assessment of solubility can be performed using a simple vial-based method.
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, toluene, hexane).
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Sample Addition: To 1 mL of each solvent in a separate vial, add a small, known amount of 1-cyclopropyl-2-methoxyethanamine (e.g., 10 mg).
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Mixing: Vigorously shake or vortex each vial for a set period (e.g., 1 minute).
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Observation: Visually inspect each vial for complete dissolution. If the compound dissolves, add another known amount and repeat the process until the solution is saturated (i.e., solid or a second liquid phase is present).
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Quantification: The solubility can be expressed in terms of mg/mL or as descriptive terms (e.g., soluble, sparingly soluble, insoluble).
This protocol provides a self-validating system by titrating the solute into the solvent until saturation is observed, allowing for a direct and practical determination of the solubility limit under the tested conditions.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its structure and purity. While experimental spectra for 1-cyclopropyl-2-methoxyethanamine are not widely published, we can predict the key features based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum:
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Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-1.0 ppm).
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CH-NH₂ proton: A multiplet around 2.5-3.5 ppm.
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CH₂-O protons: A multiplet around 3.3-3.7 ppm.
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O-CH₃ protons: A singlet around 3.3 ppm.
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NH₂ protons: A broad singlet that can appear over a wide range (typically 1.0-3.0 ppm) and is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
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Cyclopropyl carbons: Signals in the upfield region (approx. 5-20 ppm).
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CH-NH₂ carbon: A signal around 50-60 ppm.
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CH₂-O carbon: A signal around 70-80 ppm.
-
O-CH₃ carbon: A signal around 58-60 ppm.
Figure 3: Workflow for NMR Spectrum Acquisition.
The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum:
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N-H stretch (primary amine): Two characteristic peaks in the range of 3300-3500 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C-H stretch (cyclopropyl): Peaks just above 3000 cm⁻¹.
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N-H bend (primary amine): A band around 1590-1650 cm⁻¹.
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C-O stretch (ether): A strong band in the region of 1070-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the free amine. The intensity may be weak due to fragmentation.
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Key Fragmentation Pathways:
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Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a cyclopropyl radical (m/z = 74) or a methoxymethyl radical (m/z = 70).
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Cleavage of the C-C bond between the cyclopropyl group and the chiral center.
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Loss of a methoxy group (•OCH₃) to give a fragment at m/z = 84.
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Safety and Handling
The hydrochloride salt of 1-cyclopropyl-2-methoxyethanamine is classified as harmful if swallowed.[2] It is also expected to be a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements for the Hydrochloride Salt:
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H302: Harmful if swallowed.[2]
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of 1-cyclopropyl-2-methoxyethanamine. While experimental data for some properties remains scarce, the information presented here, based on established chemical principles and data from related compounds, offers a valuable resource for researchers and professionals working with this important chiral intermediate. The provided experimental protocols serve as a practical guide for the in-house determination of these key physical parameters, ensuring a solid foundation for its application in drug discovery and development.
References
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Tao, J., & Xu, J. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(3), 482-487. [Link]
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de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 1085-1090. [Link]
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PubChem. (n.d.). 1-Cyclopropyl-2,2-dimethoxyethan-1-one. Retrieved February 27, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol. Retrieved February 27, 2026, from [Link]
